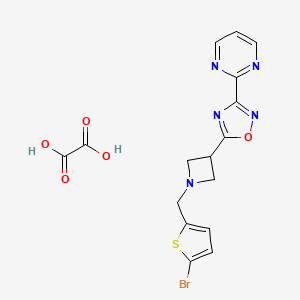

5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

説明

The compound 5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate features a 1,2,4-oxadiazole core substituted at position 3 with a pyrimidin-2-yl group and at position 5 with an azetidin-3-yl moiety bearing a (5-bromothiophen-2-yl)methyl substituent. The oxalate salt enhances solubility, a common strategy for improving bioavailability in drug development . Its structural uniqueness lies in the brominated thiophene and azetidine rings, which may influence electronic properties, binding affinity, and metabolic stability.

特性

IUPAC Name |

5-[1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5OS.C2H2O4/c15-11-3-2-10(22-11)8-20-6-9(7-20)14-18-13(19-21-14)12-16-4-1-5-17-12;3-1(4)2(5)6/h1-5,9H,6-8H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNQWTZAVGRALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(S2)Br)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a derivative of the 1,2,4-oxadiazole class known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are a class of heterocyclic compounds that have gained attention due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial , anticancer , and anti-inflammatory effects among others. The structural diversity within this class allows for the modulation of biological activity through various substitutions.

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. For instance:

- A study by Arafa et al. demonstrated that certain 1,3,4-oxadiazole derivatives showed significant cytotoxicity against various cancer cell lines including MCF-7 and U-937. The most potent compound exhibited an IC50 value of 0.275 µM , surpassing that of doxorubicin in terms of efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.275 |

| Doxorubicin | MCF-7 | 0.417 |

Additionally, the compound's mechanism of action may involve the induction of apoptosis as indicated by increased levels of p53 and caspase-3 cleavage in treated cells .

Antimicrobial Activity

The antimicrobial properties of 1,2,4-oxadiazole derivatives are also noteworthy. Research indicates that these compounds possess significant antibacterial and antifungal activities:

- Dhumal et al. reported that certain oxadiazole derivatives effectively inhibited Mycobacterium bovis BCG in both active and dormant states . This inhibition is crucial for developing new treatments for tuberculosis.

| Compound | Target Organism | Activity Level |

|---|---|---|

| 8a | Mycobacterium bovis | Strong |

| 8b | Mycobacterium bovis | Strong |

Enzyme Inhibition

Another area where oxadiazole derivatives show promise is in enzyme inhibition. For example:

- A study highlighted that specific oxadiazole compounds acted as inhibitors for human alkaline phosphatase (ALP), with one compound demonstrating an IC50 value of 0.420 µM , indicating strong potential for therapeutic applications in cancer treatment .

Case Studies

Case Study 1: Anticancer Efficacy

Arafa et al.'s research on a series of substituted oxadiazoles revealed that modifications at specific positions significantly enhanced anticancer activity. The study utilized MTT assays to evaluate cytotoxicity across multiple cancer cell lines.

Case Study 2: Antimicrobial Properties

Dhumal et al.'s investigation into the antitubercular activity of oxadiazole derivatives showcased their effectiveness against Mycobacterium bovis. Molecular docking studies further elucidated their binding affinities to key enzymes involved in mycolic acid biosynthesis.

科学的研究の応用

Anticancer Activity

Oxadiazole derivatives, including those with thiophene and pyrimidine moieties, have shown promising anticancer properties. Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of oxadiazoles can inhibit thymidine phosphorylase and exhibit IC50 values lower than standard chemotherapeutics like erlotinib .

Antimicrobial Properties

The synthesis of oxadiazole derivatives has been linked to antimicrobial activities. Compounds similar to 5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. The presence of the thiophene ring enhances the biological activity of these compounds .

Anti-inflammatory and Analgesic Effects

Research has highlighted the potential of oxadiazole derivatives in reducing inflammation and providing analgesic effects. The incorporation of different substituents, such as the bromothiophene group, could enhance these therapeutic effects through various biochemical pathways .

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable candidates for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The molecular structure allows for efficient charge transport and luminescence properties .

Photovoltaic Devices

Studies have shown that certain oxadiazole derivatives can be utilized in the fabrication of photovoltaic devices due to their ability to absorb light and convert it into electrical energy efficiently .

Pesticidal Activity

Compounds containing oxadiazole structures have been investigated for their pesticidal properties. Their ability to disrupt biochemical pathways in pests makes them valuable in developing new agrochemicals aimed at pest control without harming beneficial organisms .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Arafa et al., 2023 | Evaluated anticancer activity of various oxadiazoles; some showed IC50 values significantly lower than existing drugs | Anticancer agents |

| Manipal Institute Study | Synthesized new series of oxadiazoles with confirmed antimicrobial activity | Antimicrobial agents |

| Zora et al., 2020 | Investigated structural characteristics and biological activities of 1,3,4-oxadiazoles | Material science applications |

類似化合物との比較

Role of Bromine Substitution

- Compound 34 ():

(E)-5-(2-(5-Bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole exhibits an IC50 of 9.1 ± 1.3 μM and a binding score (ΔG) of −19.10 kcal/mol. The bromine at the thiophene’s 5-position enhances hydrophobic interactions in binding pockets, likely contributing to its inhibitory activity . - Chloro vs. For example, brominated analogs show enhanced intermolecular interactions in crystal structures, suggesting superior stability and binding compared to chloro derivatives .

Heterocyclic Core Modifications

- 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole (): Replacing the azetidine-thiophene moiety with a piperidine and 4-bromophenyl group alters steric and electronic profiles.

- 3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole Oxalate ():

This analog lacks the bromine on the thiophene ring. The absence of bromine reduces molecular weight and lipophilicity, which may decrease target affinity but improve aqueous solubility .

Azetidine Ring Variations

- Azetidine-Containing Analogs ():

- 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole ():

The absence of the bromothiophene substituent simplifies the structure, likely reducing steric hindrance and metabolic complexity. This compound’s trifluoroacetic acid salt form highlights the role of counterions in modulating physicochemical properties . - 5-Cyclopropyl-3-[4-({1-[(thiophen-3-yl)methyl]azetidin-3-yl}oxy)phenyl]-1,2,4-oxadiazole ():

Substitution at the thiophene’s 3-position (vs. 2-position in the target compound) may disrupt π-stacking interactions due to altered geometry, emphasizing the importance of substitution patterns in bioactivity .

- 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole ():

Key Data and Research Findings

Q & A

Q. What are the standard synthetic routes for preparing the oxadiazole core in this compound?

The oxadiazole ring is typically synthesized via cyclization reactions between carboxylic acid derivatives and hydrazides. For example:

- Step 1 : React a substituted hydrazide with a carboxylic acid (e.g., bromothiophene-derived acid) under dehydrating conditions (e.g., POCl₃ or DCC).

- Step 2 : Introduce the azetidine moiety via nucleophilic substitution, where the azetidine nitrogen attacks a bromomethyl intermediate.

- Step 3 : Couple the pyrimidin-2-yl group using cross-coupling reactions (e.g., Suzuki-Miyaura) . Final purification involves column chromatography and recrystallization.

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.3–8.5 ppm for bromothiophene/pyrimidine), azetidine methylene (δ 3.7–4.5 ppm), and oxalate counterion (δ 4.0–4.5 ppm for oxalate protons) .

- IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.

- X-ray Crystallography : Resolve bond lengths (e.g., oxadiazole C–O at ~1.33 Å) and dihedral angles to validate stereochemistry .

Q. How is the oxalate counterion stabilized in the final product?

The oxalate salt enhances solubility and crystallinity. Stabilization is achieved through:

- Ion-pair interactions : Between the protonated azetidine nitrogen and oxalate anions.

- Hydrogen bonding : Between oxalate oxygens and adjacent NH or CH groups. Storage under anhydrous conditions (e.g., desiccants, inert gas) prevents deliquescence .

Q. What purification methods are optimal for isolating the target compound?

Q. How do solvent choices impact reaction efficiency?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in azetidine coupling, while THF or dichloromethane is preferred for oxadiazole ring formation. Solvent selection affects reaction rates and byproduct formation .

Advanced Research Questions

Q. How can computational methods optimize synthetic yield?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify low-energy intermediates.

- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., temperature, solvent).

- Design of Experiments (DoE) : Screen variables (e.g., molar ratios, catalysts) via factorial design to maximize yield .

Q. What strategies resolve contradictions in NMR or X-ray data?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic regions).

- High-Field NMR (≥600 MHz) : Improve resolution for complex splitting patterns.

- Single-Crystal Refinement : Adjust thermal parameters and occupancy factors to address crystallographic disorder .

Q. How to establish structure-activity relationships (SAR) for biological activity?

- Molecular Docking : Simulate binding to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina.

- In Vitro Assays : Compare IC₅₀ values against analogs (e.g., replacing bromothiophene with phenyl).

- DFT-Based Reactivity Descriptors : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich pharmacophores .

Q. What challenges arise in crystallographic studies of this compound?

- Polymorphism : Screen crystallization solvents (e.g., methanol vs. acetonitrile) to isolate stable forms.

- Disorder in Azetidine Ring : Use low-temperature (100 K) data collection and constrained refinement.

- Counterion Positioning : Validate oxalate placement via Fourier difference maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。